5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-cyclohepta[c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-2-1-3-7-6(8)5-9-10-7/h5H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPGGNNLMPWTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 5,6,7,8 Tetrahydrocyclohepta C Pyrazol 4 1h One and Its Analogues
Classical and Contemporary Approaches to the Tetrahydrocyclohepta[c]pyrazole Core
The construction of the bicyclic tetrahydrocyclohepta[c]pyrazole framework can be achieved through several key synthetic disconnections. These approaches range from traditional two-component reactions to more complex, modern synthetic strategies.
Cyclocondensation Reactions
The most direct and classical approach to the pyrazole (B372694) ring is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. beilstein-journals.org In the context of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one, this involves the reaction of a cycloheptanone-derived β-ketoester or a related precursor with hydrazine.
A notable example of this strategy is the synthesis of hexahydrobenzo wikipedia.orgnih.govcyclohepta[1,2-c]pyrazoles, which are structurally analogous to the target molecule. This synthesis involves the reaction of 2-benzylidene-1-benzosuberone (a derivative of cycloheptanone) with various hydrazine derivatives. nih.gov The reaction, typically carried out in refluxing ethanol (B145695) with an acid catalyst, yields the fused pyrazole system. nih.gov This method highlights the utility of α,β-unsaturated ketones derived from cycloheptanone (B156872) as effective precursors for the cyclocondensation step.
The general mechanism involves the initial Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the pyrazole ring. The choice of hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine, or methylhydrazine) allows for the introduction of different substituents at the N1 position of the pyrazole ring. beilstein-journals.orgnih.gov
Ring Expansion Methodologies
An alternative strategy for constructing the seven-membered ring of the tetrahydrocyclohepta[c]pyrazol-4(1H)-one system is through the ring expansion of a more readily available six-membered ring precursor. The Tiffeneau-Demjanov rearrangement is a powerful method for the one-carbon ring expansion of cycloalkanones. wikipedia.orgwikipedia.org
This reaction sequence typically begins with a cyclohexanone (B45756) derivative. The ketone is converted to a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment of the β-amino alcohol with nitrous acid generates a diazonium ion, which then undergoes a concerted rearrangement with the expulsion of nitrogen gas to yield the ring-expanded cycloheptanone. wikipedia.orgsynarchive.com This resulting cycloheptanone can then be functionalized to a 1,3-dicarbonyl equivalent and subsequently undergo cyclocondensation with hydrazine as described in the previous section.
For instance, a practical deca-gram scale synthesis of (R)-(+)-3-methyl-6-isopropenyl-cyclohept-3-enone-1 has been developed from (R)-(-)-carvone, a cyclohexanone derivative, utilizing a highly chemo- and regioselective Tiffeneau-Demjanov reaction. nih.gov This demonstrates the feasibility of preparing functionalized cycloheptanones that can serve as key intermediates for the synthesis of the target pyrazole system.
Advanced Synthetic Routes and Functional Group Interconversions
Modern organic synthesis offers a variety of advanced methods that can be applied to the construction of the this compound core and its analogues. These include multicomponent reactions (MCRs), transition-metal-catalyzed cross-coupling reactions, and various functional group interconversions.
MCRs provide an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of highly substituted pyrazoles, four-component reactions of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate have been developed. rsc.org While not directly applied to the target molecule, this strategy could be adapted by using a cycloheptanone-based β-ketoester.
Furthermore, palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are invaluable for the functionalization of the pyrazole core. beilstein-journals.org For example, a pre-existing tetrahydrocyclohepta[c]pyrazol-4(1H)-one with a halogen substituent could be coupled with a variety of boronic acids or terminal alkynes to introduce diverse functional groups.
Functional group interconversions on the pyrazolone (B3327878) ring are also well-established. For instance, pyrazolones can be converted to pyrazolyl fluorosulfates, which are versatile intermediates for Suzuki coupling and SuFEx click chemistry. rsc.org Additionally, the carbonyl group of the pyrazolone can be transformed into other functionalities, or the heterocyclic ring can be N-functionalized using various alkylating or arylating agents.
Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives
The synthesis of substituted derivatives of this compound often introduces stereocenters and raises questions of regioselectivity, particularly when using unsymmetrical precursors.
In the synthesis of hexahydrobenzo wikipedia.orgnih.govcyclohepta[1,2-c]pyrazoles, the reaction of 2-benzylidene-1-benzosuberone with hydrazine derivatives can lead to the formation of both cis and trans diastereoisomers with respect to the 3-H and 3a-H protons. nih.gov The ratio of these isomers can be influenced by the reaction conditions and the nature of the hydrazine used. nih.gov For example, with phenylhydrazine, both cis and trans isomers are formed and can be separated by column chromatography. nih.gov In contrast, the reaction with the more reactive methylhydrazine can proceed with high stereoselectivity, yielding exclusively the trans isomer. nih.gov The stereochemistry of these products has been elucidated using NMR techniques, with the conformational equilibria of the seven-membered ring being a key area of study. nih.gov
Regioselectivity is a critical consideration when using unsymmetrical 1,3-dicarbonyl precursors or substituted hydrazines. The condensation of an unsymmetrical β-ketoester derived from cycloheptanone with a substituted hydrazine like methylhydrazine can potentially yield two regioisomeric pyrazoles. The outcome is often governed by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the hydrazine. beilstein-journals.org In many cases, a mixture of regioisomers is obtained, necessitating careful analysis and separation. beilstein-journals.org However, regioselective syntheses of pyrazoles have been achieved through various strategies, including the use of specific catalysts or directing groups. thieme.de
Green Chemistry Principles and Sustainable Synthesis of this compound Analogues
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles and their fused derivatives, to minimize environmental impact. frontiersin.org These approaches focus on the use of sustainable catalysts, greener solvents, and energy-efficient reaction conditions. nih.gov
For the synthesis of pyrazole analogues, iron-catalyzed multicomponent reactions using biomass-derived alcohols as the primary feedstock have been developed. wikipedia.org These methods eliminate the need for pre-functionalized starting materials and noble metal catalysts, proceeding via a tandem C-C and C-N bond formation. wikipedia.org
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. researchgate.netdergipark.org.tr The synthesis of pyrazolones from the condensation of hydrazine derivatives with β-keto esters can be performed rapidly and efficiently under solvent-free conditions using microwave irradiation. researchgate.netresearchgate.net This technique is particularly advantageous for cyclocondensation reactions, which are central to the synthesis of the target molecule.
Biological Activities and Mechanistic Investigations of 5,6,7,8 Tetrahydrocyclohepta C Pyrazol 4 1h One Analogues
Anti-inflammatory Properties
Analogues of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one have shown promise as anti-inflammatory agents through various mechanisms, including the inhibition of critical enzymes and pro-inflammatory cytokines.
Human Neutrophil Elastase (HNE) Inhibition
Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases. nih.gov Research into compounds with a similar core structure, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, has identified potent HNE inhibitors. These analogues have demonstrated significant inhibitory activity, with Ki values in the low nanomolar range (6-35 nM). nih.govnih.gov The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has proven to be a suitable core for developing effective HNE inhibitors, which could be instrumental in creating new treatments for diseases characterized by excessive HNE activity. nih.govnih.gov
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α)
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory conditions. nih.govalliedacademies.orgresearchgate.net Studies on various pyrazole (B372694) derivatives have demonstrated their ability to inhibit TNF-α production. For instance, a series of 3,5-disubstituted-4,5-dihydro-1H-pyrazoles were synthesized and evaluated for their anti-inflammatory and cytokine-inhibiting potential. alliedacademies.orgalliedacademies.org Certain compounds within this series showed a highly significant suppression of both TNF-α and Interleukin-1 beta (IL-1β). alliedacademies.orgalliedacademies.org Another study identified a novel small-molecule inhibitor of TNF-α, C87, which is a 1,3-disubstituted-4-arylhydrazono-pyrazol-5-one. C87 was found to block TNF-α-induced cell death and the activation of downstream signaling pathways involving caspase-3 and caspase-8. nih.gov
Cyclooxygenase (COX) Inhibition
The cyclooxygenase (COX) enzymes are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Numerous pyrazole and pyrazoline derivatives have been investigated for their COX inhibitory activity. A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and shown to be more selective for COX-2 over COX-1. nih.govnih.gov Some of these compounds exhibited potent anti-inflammatory activity, with some derivatives being more effective than the established COX-2 inhibitor, celecoxib. nih.gov Further research into other pyrazole derivatives has also identified compounds with significant COX-2 inhibitory activity, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. srrjournals.com
Antineoplastic and Antiproliferative Activities
In addition to their anti-inflammatory effects, analogues of this compound have demonstrated significant potential as anticancer agents. Their activity has been observed in various cancer cell lines, and mechanistic studies have begun to unravel the pathways through which they exert their cytotoxic effects.
In Vitro Cytotoxicity Against Malignant Cell Lines
A novel pyrazole derivative, designated PTA-1, has shown potent cytotoxic activity against a panel of 17 human cancer cell lines. nih.gov This compound, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide, was effective at low micromolar concentrations and displayed a favorable selective cytotoxicity index, indicating it preferentially targets cancer cells over non-cancerous cells. nih.gov Other studies on pyrazole derivatives have also reported significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. srrjournals.comnih.gov Some of these compounds exhibited IC50 values in the low micromolar range, highlighting the potential of the pyrazole scaffold in the development of new anticancer drugs. srrjournals.com
Table 1: Cytotoxic Activity of Pyrazole Analogue PTA-1 against various human cancer cell lines.
| Cell Line | Cancer Type | CC50 (µM) |
|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not specified |
| MCF-7 | Breast Cancer | Data not specified |
| HCC70 | Breast Cancer | Data not specified |
| T47D | Breast Cancer | Data not specified |
| COLO 205 | Colon Cancer | Data not specified |
| HT29 | Colon Cancer | Data not specified |
| A549 | Lung Cancer | Data not specified |
| HepG2 | Liver Cancer | Data not specified |
| A375 | Melanoma | Data not specified |
| PANC-1 | Pancreatic Cancer | Data not specified |
| PC3 | Prostate Cancer | Data not specified |
| MCF-10A | Non-cancerous breast | 4.40 |
Data derived from a study on the anticancer compound PTA-1. nih.gov
Mechanisms of Cell Cycle Arrest and Apoptosis Induction
The anticancer activity of pyrazole analogues is often linked to their ability to induce cell cycle arrest and apoptosis. The compound PTA-1 was found to cause cell cycle arrest in the S and G2/M phases in triple-negative breast cancer cells (MDA-MB-231). nih.gov Furthermore, PTA-1 induced apoptosis, as evidenced by phosphatidylserine (B164497) externalization, activation of caspase-3/7, and DNA fragmentation. nih.gov Gene expression analysis suggested that PTA-1's mechanism of action is similar to that of tubulin inhibitors, leading to the disruption of microtubule organization. nih.gov Other studies on different pyrazole derivatives have also pointed towards apoptosis induction as a key mechanism of their anticancer effects.
Tubulin Polymerization Inhibition
Analogues of this compound, which feature a core pyrazole or pyrazoline ring system, have been identified as potent inhibitors of tubulin polymerization. This activity is a key mechanism for inducing cytotoxicity in cancer cells, as it disrupts the formation of microtubules, essential components of the cytoskeleton involved in cell division.
Research into pyrazoline-containing derivatives has demonstrated their ability to bind to the colchicine (B1669291) site of tubulin, leading to the inhibition of microtubule assembly. One such study identified a pyrazoline derivative, referred to as compound 8, which exhibited a half-maximal inhibitory concentration (IC50) of 1.88 µM in a tubulin polymerization assay. This compound also showed potent cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer), with IC50 values of 0.07 µM, 0.05 µM, and 0.03 µM, respectively. mdpi.com Mechanistic studies revealed that this compound induces cell cycle arrest in the G2/M phase and promotes apoptosis in cancer cells. mdpi.com
Another series of pyrazole analogues, specifically (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones, have also been investigated as tubulin polymerization inhibitors. The most active compound in this series, designated 4d, displayed a marked inhibitory effect on tubulin polymerization with an IC50 value of 4.44 µM. mdpi.com This compound also demonstrated significant antiproliferative activity against SGC-7901 (gastric cancer), KB (oral cancer), and HT-1080 (fibrosarcoma) cell lines. mdpi.com Further investigation into the mechanism of action of compound 4d showed that it disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death. mdpi.com
Table 1: Tubulin Polymerization Inhibition by Pyrazole Analogues
| Compound ID | Chemical Class | Tubulin Polymerization IC50 (µM) | Reference |
|---|---|---|---|
| Compound 8 | Pyrazoline Derivative | 1.88 | mdpi.com |
| Compound 4d | (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone | 4.44 | mdpi.com |
Kinase Inhibition (e.g., Aurora-A Kinase)
The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, and analogues of this compound have shown promise as inhibitors of Aurora-A kinase, a key regulator of mitosis. Overexpression of Aurora-A kinase is implicated in the development and progression of various cancers.
A series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were synthesized and evaluated for their inhibitory activity against Aurora-A kinase. nih.gov Among these, compound P-6 emerged as a potent inhibitor with an IC50 value of 0.11 µM. nih.gov This compound also exhibited significant cytotoxicity against HCT 116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 0.37 µM and 0.44 µM, respectively. nih.gov Docking studies suggested that compound P-6 binds effectively to the active site of Aurora-A kinase. nih.gov
Furthermore, research on 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles, which share a similar fused heterocyclic core with the target compound, has led to the identification of potent Aurora kinase inhibitors. mdpi.com Optimization of this series resulted in a compound (9d) that not only potently inhibited Aurora kinases but also showed activity against other anticancer kinase targets. globalresearchonline.net This compound demonstrated high antiproliferative activity in various cancer cell lines and showed efficacy in in vivo tumor models. globalresearchonline.net
Table 2: Aurora-A Kinase Inhibition by Pyrazole Analogues
| Compound ID | Chemical Class | Aurora-A Kinase IC50 (µM) | Reference |
|---|---|---|---|
| Compound P-6 | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative | 0.11 | nih.gov |
| Compound 9d | 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative | Not specified | globalresearchonline.net |
Antiviral Activities
The antiviral potential of pyrazole-containing compounds has been explored against a variety of viruses, with mechanisms of action that include the allosteric modulation of viral proteins.
Inhibition of Hepatitis B Virus (HBV) Core Protein Allosteric Modulation
A significant area of investigation for pyrazole analogues is their activity as Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs). CpAMs are a promising class of antiviral agents that disrupt the normal assembly of the viral capsid, a crucial step in the HBV life cycle.
Notably, a series of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (B108843) derivatives, which are structurally analogous to this compound, have been identified as effective HBV CpAMs. These compounds have been shown to inhibit a broad range of nucleos(t)ide-resistant HBV variants. The lead compound from this series demonstrated inhibition of HBV DNA viral load in an in vivo mouse model following oral administration.
Broader Spectrum Antiviral Potential
Beyond HBV, pyrazole derivatives have demonstrated a broader spectrum of antiviral activity. A study on N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines revealed their ability to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. mdpi.com One of the most potent compounds, 7e, exhibited an EC50 of 3.6 µM against YFV. mdpi.com Time-of-addition experiments indicated that this compound likely acts at a post-entry step in the viral replication cycle. mdpi.com
Furthermore, some analogues from the same study showed activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus (HCV). mdpi.com Other research has also explored 1,3,4-trisubstituted pyrazoles as potential entry inhibitors for HCV. mdpi.com The diverse antiviral activities of pyrazole-based compounds suggest that the this compound scaffold could be a valuable template for the development of novel antiviral agents with a broad spectrum of activity. nih.gov
Table 3: Antiviral Activity of Pyrazole Analogues
| Compound ID | Virus | Activity | EC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 7e | Yellow Fever Virus (YFV) | Replication Inhibition | 3.6 | mdpi.com |
Neurological and Central Nervous System Activities
The exploration of pyrazole analogues has also extended to their potential effects on the central nervous system, including the modulation of ion channels.
TRPM2 Antagonism
The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a calcium-permeable cation channel that is activated by oxidative stress and has been implicated in various neurological and inflammatory conditions. While the development of specific TRPM2 antagonists is an active area of research, there is currently a lack of specific published studies investigating this compound analogues as TRPM2 antagonists. General research on TRPM2 antagonists has identified various chemical scaffolds, but to date, the pyrazole core of the compound has not been specifically highlighted in this context in the available scientific literature.
Cannabinoid Receptor Modulation (e.g., CB1)
Pyrazole derivatives have been extensively investigated as ligands for cannabinoid receptors, playing a crucial role in the development of modulators with therapeutic potential. The core pyrazole scaffold is a key feature in many compounds designed to interact with CB1 and CB2 receptors. uniss.it
Research into tricyclic 1,4-dihydroindeno[1,2-c]pyrazoles has provided valuable structure-activity relationships (SARs) for cannabinoid receptor ligands. uniss.it For instance, the introduction of a cyclopropyl (B3062369) group at certain positions on the tricyclic core has been shown to influence binding affinity for both CB1 and CB2 receptors. In one study, the addition of a cyclopropyl group to a 1,4-dihydroindeno[1,2-c]pyrazole lead compound resulted in a decreased affinity for both CB1 and CB2 receptors. Conversely, the same modification to a 1H-benzo[g]indazole analogue led to an improved binding profile at the CB2 receptor. uniss.it
Further modifications, such as flattening the tricyclic core to a 1H-benzo[g]indazole system, have also been shown to decrease affinity for both cannabinoid receptor types. uniss.it These findings highlight the sensitivity of cannabinoid receptor binding to the three-dimensional shape and substituent groups of the pyrazole-based scaffold.
Oxygen-bridged pyrazole structures have also been developed as cannabinoid receptor 1 (CB1) ligands. A series of 4,5-dihydrobenzo-oxa-cycloheptapyrazoles were synthesized and evaluated for their affinity towards cannabinoid receptors. Among the derivatives, compounds 1d and 1e emerged as potent CB1 receptor ligands with Ki values of 35 nM and 21.70 nM, respectively. nih.gov Interestingly, while most of the new compounds in this series exhibited CB1 antagonist activity, compound 1e displayed partial agonist behavior. nih.gov
The following table summarizes the binding affinities of selected pyrazole analogues for cannabinoid receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity (CB1/CB2) |
| Compound 4 | >40000 | 4.1 | >9810 |
| Compound 6 | 1852 | 69 | 27 |
| Compound 8 | >40000 | 825 | >48 |
| 1d | 35 | - | - |
| 1e | 21.70 | - | - |
| Data sourced from multiple studies. uniss.itnih.gov |
These studies underscore the potential of modifying the cycloheptane (B1346806) ring and other parts of the this compound scaffold to develop selective and potent cannabinoid receptor modulators.
Neuroprotective Effects in Animal Models
Analogues of this compound, specifically those incorporating a pyrazole ring, have demonstrated potential neuroprotective properties. In a study investigating 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives, several compounds exhibited neuroprotectivity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in an in vitro model using SH-SY5Y human neuroblastoma cells. turkjps.org
The neuroprotective activity of these compounds was linked to their ability to mitigate apoptotic pathways. Specifically, the more active compounds were found to decrease the levels of Bax, a pro-apoptotic protein, and caspase-3, a key executioner caspase in the apoptotic cascade. turkjps.org This suggests that the neuroprotective effects of these pyrazole-containing molecules may be mediated through the modulation of apoptosis.
Four of the synthesized N-propananilide derivatives, compounds 7 , 10 , 11 , and 12 , were particularly effective at lower doses and were selected for further mechanistic studies. The results from these studies confirmed that their protective activity stemmed from the reduction of Bax expression levels and caspase-3 activation. turkjps.org
While these findings are based on in vitro models, they provide a strong rationale for the further investigation of pyrazole-based compounds, including analogues of this compound, in animal models of neurodegenerative diseases.
Antimicrobial and Antimycobacterial Activities
A significant body of research has highlighted the antimicrobial and antimycobacterial potential of various pyrazole derivatives. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis.
In one study, a series of thiazolyl-pyrazole derivatives were screened for their antimycobacterial activity. Several of these compounds exhibited promising minimum inhibitory concentration (MIC) values against dormant M. tuberculosis H37Ra and M. bovis BCG. nih.govsci-hub.st Notably, six of the tested compounds displayed excellent antimycobacterial activity with low cytotoxicity. nih.gov
Another study focused on novel pyrazole-4-carboxamide derivatives and their activity against both bacterial and fungal pathogens, as well as M. tuberculosis H37Rv. Compound 5i was particularly potent against the Gram-positive bacterium Bacillus subtilis, while compound 5k showed strong activity against Gram-negative bacteria. Compounds 5a , 5i , and 5j demonstrated significant activity against fungal strains and M. tuberculosis H37Rv. japsonline.com
The antimicrobial activity of pyrazole derivatives is often influenced by the nature of the substituents on the pyrazole ring. For example, the incorporation of electron-withdrawing groups like bromo, nitro, and hydroxy on phenyl-substituted pyrazoles has been shown to enhance activity against various bacterial strains. ajpp.in
The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazole analogues against various microbial strains.
| Compound | Organism | MIC (µg/mL) |
| 6c | M. tuberculosis H37Ra | 0.20-28.25 |
| 7a | M. tuberculosis H37Ra | 0.20-28.25 |
| 3 | Escherichia coli | 0.25 |
| 4 | Streptococcus epidermidis | 0.25 |
| 2 | Aspergillus niger | 1 |
| 4a | Staphylococcus aureus (MSSA & MRSA) | 4-16 |
| 4h | Aspergillus niger | 16-32 |
| Data compiled from various research articles. nih.govnih.govarabjchem.org |
These findings underscore the potential of the pyrazole scaffold as a template for the development of new antimicrobial and antimycobacterial agents.
Antioxidant Mechanisms
The antioxidant properties of pyrazole derivatives have been attributed to their ability to scavenge free radicals and chelate metal ions. The mechanism of action often involves hydrogen atom transfer (HAT) or single electron transfer (SET).
In a study of novel thienyl-pyrazoles, the antioxidant activity was evaluated, demonstrating the potential of these compounds to act as radical scavengers. nih.gov Another investigation into 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one derivatives found that these compounds exhibited good antioxidant activity as assessed by the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, a reducing power assay, and a DNA protection assay. nih.gov
The synthesis of 4-aminopyrazol-5-ols as analogues of the antioxidant drug Edaravone has also been reported. These compounds were effective antioxidants in various in vitro tests, including the ABTS, FRAP, and ORAC assays. The lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), demonstrated significant antioxidant activity. mdpi.com Quantum mechanical calculations suggested that the antioxidant activity in the ABTS and FRAP tests was realized through a SET mechanism, while the radical-scavenging action in the ORAC test occurred via a HAT mechanism. mdpi.com
The antioxidant potential of pyrazole-containing thiazole (B1198619) derivatives has also been explored, with some compounds showing remarkable activity compared to standard antioxidants in the DPPH free radical-scavenging assay. nih.gov
The following table summarizes the antioxidant activity of selected pyrazole analogues.
| Compound/Derivative Class | Assay | Result |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | ABTS | 0.93 TEAC |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | FRAP | 0.98 TE |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | ORAC | 4.39 TE |
| Thiazole-containing pyrazoles | DPPH | Remarkable activity |
| Data sourced from multiple studies. mdpi.comnih.gov |
These results indicate that the pyrazole nucleus is a promising scaffold for the design of novel antioxidant agents with potential applications in conditions associated with oxidative stress.
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies
Impact of Substituents on Biological Potency and Selectivity
The biological activity of pyrazole-based compounds is significantly influenced by the nature and position of various substituents. While specific structure-activity relationship (SAR) studies on 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one are not extensively documented in publicly available research, the broader class of pyrazole (B372694) derivatives has been thoroughly investigated, providing valuable insights.
For instance, in a series of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives developed as monoamine oxidase (MAO) inhibitors, the nature of the substituents on the phenyl rings at positions 3 and 5, as well as the substituent at position 1, played a critical role in their potency and selectivity for MAO-A over MAO-B. The presence of electron-donating or electron-withdrawing groups and their positions on the aromatic rings were found to modulate the inhibitory activity.
Similarly, in the development of pyrazole-based inhibitors for tissue-nonspecific alkaline phosphatase (TNAP), modifications to the amide substituents were explored. It was observed that the incorporation of a hydroxyl group on the amide generally increased potency. Furthermore, analogs with 2,4-dichloro substitutions were consistently more potent than their 2,4-dichloro-5-fluoro counterparts, highlighting the sensitivity of the biological target to the electronic and steric properties of the substituents. nih.gov
The following table illustrates the impact of substituents on the inhibitory activity of a series of pyrazole derivatives against TNAP, showcasing how minor chemical modifications can lead to significant changes in biological potency. nih.gov
Table 1: Illustrative SAR of Pyrazole Amide Analogues as TNAP Inhibitors
| Compound | R1 | R2 | R3 | IC50 (µM) |
|---|---|---|---|---|
| 9a | H | H | 2,4-dichlorophenyl | 0.05 |
| 9b | H | H | 2,4-dichloro-5-fluorophenyl | 0.12 |
Conformational Analysis and Bioactive Conformations
The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining its interaction with a biological target. The bioactive conformation is the specific spatial arrangement that a molecule adopts when it binds to its target receptor or enzyme. For pyrazole derivatives, the fused ring system and the nature of its substituents dictate the accessible conformations.
While specific conformational analysis studies for this compound are limited, research on related fused heterocyclic systems provides valuable insights. For example, in a study of oxytocin (B344502) analogues with a bridged triazolyl moiety, detailed NMR analysis revealed the presence of folded conformations, including turn propensities that were influenced by the bridge structure. nih.gov This highlights how constraining the molecular structure can stabilize specific conformations that may be more favorable for biological activity.
The flexibility of the seven-membered ring in the this compound scaffold allows it to adopt various conformations. Identifying the low-energy, bioactive conformation is a key step in rational drug design. Computational methods, such as molecular dynamics simulations, are often employed to explore the conformational landscape of such molecules and to identify the likely binding poses within a target's active site.
Pharmacophore Modeling for this compound Derivatives
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For pyrazolone-derived inhibitors of Janus kinases (JAKs), pharmacophore models have been successfully developed to guide the discovery of new potent compounds. nih.gov These models were built based on the interaction patterns of known inhibitors within the kinase binding site. The key pharmacophoric features identified often include hydrogen bond acceptors interacting with the hinge region of the kinase, a hydrophobic group occupying a specific pocket, and a hydrogen bond donor. nih.gov
A hypothetical pharmacophore model for this compound derivatives targeting a kinase, for instance, might include:
A hydrogen bond acceptor feature from the carbonyl group at position 4.
A hydrogen bond donor or acceptor feature from the pyrazole nitrogen atoms.
A hydrophobic feature corresponding to the fused cyclohepta ring.
Additional features based on the specific substituents attached to the core structure.
Virtual screening of chemical libraries using such pharmacophore models can efficiently identify novel compounds with a high probability of being active.
Ligand-Target Interactions Analysis
Understanding the specific molecular interactions between a ligand and its biological target is fundamental to structure-based drug design. Techniques like X-ray crystallography and computational molecular docking are used to visualize and analyze these interactions at an atomic level.
For pyrazole derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets, including receptor tyrosine kinases and protein kinases. nih.gov These studies often reveal key interactions such as:
Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the carbonyl group of the pyrazolone (B3327878) can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the active site of the target protein.
Pi-Stacking: Aromatic rings on the pyrazole scaffold or its substituents can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
For example, in a docking study of 1H-pyrazole derivatives with the VEGFR-2 kinase, specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket were identified as being critical for inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds.
Several QSAR studies have been conducted on pyrazole and pyrazolone derivatives for various biological activities, including antimicrobial and anticancer effects. ej-chem.orgnih.gov For instance, a 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors revealed the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields for their activity. nih.gov
A typical QSAR model for this compound derivatives might use descriptors such as:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Hydrophobic descriptors: LogP.
The resulting QSAR equation can then be used to predict the biological activity of newly designed derivatives, thereby prioritizing the synthesis of the most promising candidates. For example, a QSAR model for a set of anti-tuberculosis xanthone (B1684191) derivatives demonstrated a good correlation between predicted and experimental activities, aiding in the design of new potent agents. nih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole |
| 2,4-dichloro-substituted pyrazole amides |
| 2,4-dichloro-5-fluoro-substituted pyrazole amides |
| Oxytocin |
| Pyrazolone |
| 1H-pyrazole |
Computational and Theoretical Chemistry Applications in the Study of 5,6,7,8 Tetrahydrocyclohepta C Pyrazol 4 1h One
Molecular Docking and Binding Mode Predictions
No molecular docking studies detailing the binding mode predictions of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one with any biological target have been identified in the available literature. While molecular docking is a common technique used to predict the interaction between a small molecule and a protein at the atomic level, specific data including binding energies, key amino acid interactions, and predicted poses for this particular compound are not documented.
Molecular Dynamics Simulations for Ligand-Receptor Complexes
There are no published reports on molecular dynamics (MD) simulations involving this compound. MD simulations are utilized to study the physical movements of atoms and molecules and can provide insights into the stability of a ligand-receptor complex over time. However, research detailing parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), or binding free energy calculations for this compound's complexes is not available.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Specific quantum chemical calculations to determine the electronic structure and reactivity of this compound are not found in the current body of scientific literature. Such calculations, often employing methods like Density Functional Theory (DFT), are used to understand properties like molecular orbital energies (HOMO-LUMO), electrostatic potential, and reactivity indices. This information is absent for the specified compound.
Future Perspectives and Research Directions for 5,6,7,8 Tetrahydrocyclohepta C Pyrazol 4 1h One in Drug Discovery
Exploration of New Therapeutic Targets
The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. benthamdirect.comnih.gov For 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one, the future lies in systematically exploring its potential to modulate novel therapeutic targets informed by the successes of related compounds.
Key areas for exploration include:
Kinase Inhibition: Pyrazole derivatives are prominent in oncology as kinase inhibitors. benthamdirect.com Marketed drugs like Crizotinib and Ruxolitinib validate the utility of this scaffold. mdpi.com Future research should focus on screening derivatives of this compound against a broad panel of kinases implicated in cancer and other diseases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). benthamdirect.com
Anti-inflammatory Pathways: Compounds containing the pyrazole ring, like Celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. rsc.org Beyond COX, new targets could include modulating pro-inflammatory cytokines, suppressing the NF-κB signaling pathway, or inhibiting lipoxygenase (LOX). clinpractice.ru
Neurodegenerative Diseases: Pyrazole derivatives have demonstrated neuroprotective potential, with mechanisms that include the inhibition of acetylcholinesterase and modulation of neurotransmitter levels. nih.gov Investigating the ability of this compound derivatives to target pathways associated with Alzheimer's and Parkinson's disease is a promising avenue.
Infectious Diseases: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. nih.gov Pyrazole compounds have shown activity against various bacteria, fungi, and viruses. researchgate.net Screening against targets like the SARS-CoV-2 main protease (Mpro) or essential bacterial enzymes could yield novel anti-infective leads. nih.govnih.gov
A summary of potential therapeutic targets is presented in the table below.
| Therapeutic Area | Potential Molecular Targets |
| Oncology | Kinases (e.g., CDK, EGFR, VEGFR, BTK, BRAF), Tubulin, DNA |
| Inflammation | COX-1, COX-2, LOX, Pro-inflammatory Cytokines, NF-κB |
| Neurodegeneration | Acetylcholinesterase, p38 MAP Kinase |
| Infectious Diseases | Viral Proteases (e.g., SARS-CoV-2 Mpro), Bacterial Enzymes |
Development of Advanced Synthetic Methodologies
The efficient and diverse synthesis of derivatives is crucial for establishing robust structure-activity relationships (SAR). While classical methods like the Knorr pyrazole synthesis provide a foundation, future efforts must focus on developing more advanced, efficient, and versatile synthetic strategies. mdpi.com
Key directions include:
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for rapidly generating molecular diversity from simple starting materials in a single step. malariaworld.org Developing novel MCRs to construct or modify the tetrahydrocyclohepta[c]pyrazolone core would accelerate the creation of compound libraries.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds, including pyrazoles. mdpi.com Optimizing microwave-assisted protocols for this specific scaffold can enhance synthetic efficiency.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. Adapting synthetic routes to flow chemistry setups can facilitate the large-scale production of promising lead compounds.
Catalytic C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the scaffold is a highly atom-economical approach to creating derivatives. Exploring transition-metal catalyzed C-H activation strategies would allow for late-stage diversification of the core structure, providing access to novel chemical space.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov For this compound, computational approaches can guide the rational design of derivatives with improved potency and drug-like properties. benthamdirect.com
Future applications include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyrazole derivatives with their biological activities. ej-chem.org These models can then predict the activity of newly designed compounds before synthesis.
Molecular Docking and Dynamics: In silico techniques like molecular docking can predict how derivatives bind to the active site of a target protein. nih.govrsc.org Molecular dynamics simulations can further validate the stability of these interactions over time, helping to prioritize the most promising candidates for synthesis. rsc.org
Virtual Screening: High-throughput virtual screening (HTVS) can be used to screen large virtual libraries of derivatives against a specific biological target, such as a kinase or viral protease. researchgate.netchemmethod.com This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally. chemmethod.com
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific target and possessing favorable pharmacokinetic properties.
Preclinical Efficacy Studies in Relevant Animal Models
Once promising derivatives are identified through in vitro screening, rigorous evaluation in preclinical animal models is the critical next step to assess their efficacy and safety in vivo. The choice of animal model must be relevant to the therapeutic indication being pursued.
Examples of relevant preclinical models for pyrazole derivatives include:
Oncology: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are standard for evaluating the in vivo antitumor activity of novel compounds. mdpi.com
Inflammation: The carrageenan-induced rat paw edema model is a widely used and well-established assay for assessing the acute anti-inflammatory activity of new chemical entities. nih.gov
Analgesia: The hot plate test in mice can be used to evaluate the central analgesic effects of compounds. hilarispublisher.com
Infectious Diseases: Animal models of bacterial or viral infection are essential to determine if a compound can effectively reduce pathogen load and improve survival.
These in vivo studies are crucial for determining key pharmacokinetic parameters and establishing a preliminary safety profile before a compound can be considered for clinical development. nih.gov
Combinatorial Chemistry and High-Throughput Screening of Derivatives
To fully explore the chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable.
Combinatorial Chemistry: This approach allows for the rapid synthesis of large, organized collections of related compounds, known as chemical libraries. nih.gov By systematically varying the substituents at different positions on the pyrazole and cycloheptane (B1346806) rings, a diverse library of derivatives can be generated. This strategy is highly effective for exploring structure-activity relationships efficiently.
High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds against a specific biological target. clinpractice.ru The libraries generated via combinatorial synthesis can be subjected to HTS to quickly identify "hits"—compounds that show activity in the assay. These hits then serve as the starting point for more focused lead optimization efforts. The combination of creating a diverse pyrazole-based library and utilizing HTS is a powerful engine for discovering novel drug candidates. clinpractice.ruresearchgate.net
By systematically pursuing these research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new medicines to address unmet medical needs.
Q & A
Basic Questions
Q. What are the typical synthetic pathways for preparing 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one and its derivatives?
- Answer: The synthesis often begins with cycloheptanone condensation with hydrazine derivatives to form hydrazones, followed by cyclization under acidic or thermal conditions . For complex derivatives, multi-step approaches are employed, such as intramolecular cross-coupling using tert-butyl hydroperoxide (TBHP) as an oxidant to construct fused pyrazole systems . Solvent selection (e.g., ethanol for crystallization) and temperature control are critical for yield optimization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer: Key methods include:
- 1H/13C NMR for bicyclic framework and substituent analysis.
- IR spectroscopy to confirm carbonyl (C=O) and NH groups.
- X-ray diffraction (XRD) for definitive structural validation, as demonstrated by monoclinic crystal parameters (a = 13.694 Å, b = 6.888 Å, c = 16.929 Å, β = 112.4°) in related compounds .
Q. What biological activities are reported for this compound class?
- Answer: Derivatives exhibit antimicrobial (notably against Gram-positive bacteria) and anti-inflammatory activities. The bicyclic pyrazole core facilitates π-π interactions with biological targets, while ester derivatives (e.g., ethyl carboxylate analogs) enhance membrane permeability .
Advanced Questions
Q. How can researchers resolve contradictory biological activity data between structurally similar derivatives?
- Answer: Discrepancies may arise from stereochemical variations or substituent electronic effects. Strategies include:
- Standardized bioassays (e.g., MIC tests) for direct comparison.
- Molecular docking simulations to predict binding modes, as shown for pyrazole derivatives targeting acetylcholinesterase .
- Systematic SAR studies comparing substituent effects (e.g., electron-withdrawing vs. donating groups) .
Q. What strategies optimize reaction yields for complex pyrazole-fused systems?
- Answer: Key approaches:
- Catalytic systems like 1,3-dibutyl-1H-benzo[d][1,2,3]triazol-3-ium bromide enhance cross-coupling efficiency .
- Stepwise purification (column chromatography + recrystallization) improves purity.
- Kinetic monitoring via HPLC or TLC to identify rate-limiting steps .
Q. How does crystallographic data aid in structural elucidation?
- Answer: Single-crystal XRD provides unambiguous bond lengths, angles, and torsion angles. For example, monoclinic systems (space group P21/a) with defined unit cell parameters resolve regiochemical ambiguities in fused rings . This is critical when NMR signals overlap or stereochemistry is uncertain.
Q. What analytical approaches detect byproducts in multi-step syntheses?
- Answer: Recommended methods:
- LC-MS for real-time monitoring of reaction mixtures.
- HRMS for exact mass matching of unexpected byproducts.
- 2D NMR (HSQC/HMBC) to elucidate connectivity in complex impurities .
Data Contradiction Analysis
- Example: Variations in antimicrobial activity across derivatives may reflect differences in bacterial membrane permeability or target specificity. Comparative assays under standardized conditions (e.g., identical bacterial strains, inoculum sizes) are essential to isolate structural effects .
- Synthetic Yield Discrepancies: Divergent yields in similar reactions often stem from trace moisture or oxygen sensitivity. Strict anhydrous conditions and inert atmospheres (N2/Ar) mitigate these issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
